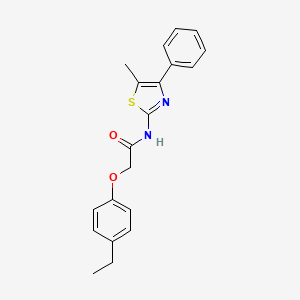
2-(4-ethylphenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide
概要
説明
2-(4-ethylphenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a complex structure with a phenoxy group, an ethyl substituent, and a thiazole ring, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Phenoxy Group Introduction: The phenoxy group is introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate halide.
Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents would be chosen to enhance reaction efficiency and minimize by-products.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, forming corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the acetamide, potentially converting it to an amine.
Substitution: The phenoxy and thiazole rings can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Conversion to amines.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, 2-(4-ethylphenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound may exhibit interesting interactions with biological macromolecules, such as proteins and nucleic acids. It could be used in studies investigating enzyme inhibition or receptor binding due to its structural complexity.
Medicine
In medicine, compounds with similar structures have been explored for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. Research into this compound could reveal similar therapeutic potentials.
Industry
Industrially, this compound might be used in the development of new polymers or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action for 2-(4-ethylphenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The phenoxy and thiazole groups could facilitate binding to active sites, while the acetamide moiety might influence the compound’s overall pharmacokinetics.
類似化合物との比較
Similar Compounds
2-(4-ethylphenoxy)-N-(4-phenyl-1,3-thiazol-2-yl)acetamide: Lacks the methyl group on the thiazole ring.
2-(4-methylphenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide: Has a methyl group instead of an ethyl group on the phenoxy ring.
Uniqueness
The presence of both the ethyl group on the phenoxy ring and the methyl group on the thiazole ring in 2-(4-ethylphenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide distinguishes it from similar compounds. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it unique in its class.
特性
IUPAC Name |
2-(4-ethylphenoxy)-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2S/c1-3-15-9-11-17(12-10-15)24-13-18(23)21-20-22-19(14(2)25-20)16-7-5-4-6-8-16/h4-12H,3,13H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKALAJWIZPNKRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=NC(=C(S2)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-ETHOXY-N-[(3-{[(4-ETHOXYPHENYL)FORMAMIDO]METHYL}PHENYL)METHYL]BENZAMIDE](/img/structure/B3436243.png)
![5-chloro-N-{2-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]ethyl}-2-methoxybenzamide](/img/structure/B3436251.png)
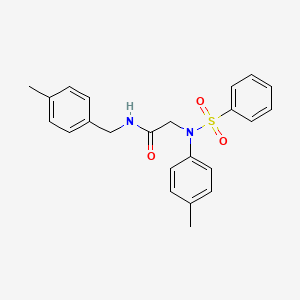
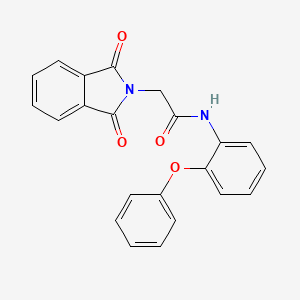
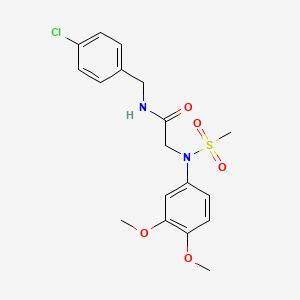
![N-[4-(aminocarbonyl)phenyl]-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B3436298.png)
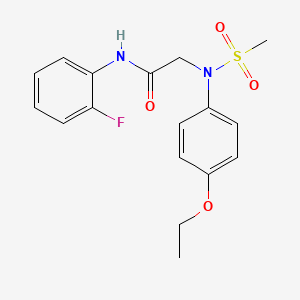
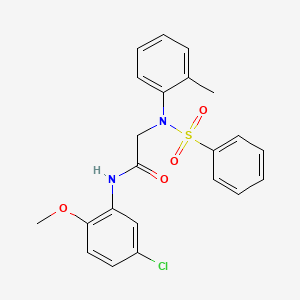
![methyl 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B3436328.png)
![2-({4-ALLYL-5-[(1-NAPHTHYLAMINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-(4-METHOXYPHENYL)-1-ETHANONE](/img/structure/B3436334.png)
![4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}-2-(5-methyl-2-thienyl)quinoline](/img/structure/B3436340.png)
![N-[4-[[4-(pyridine-3-carbonylamino)phenyl]carbamoyl]phenyl]pyridine-3-carboxamide](/img/structure/B3436342.png)
![2-(4-methoxyphenyl)-N-[4-(pyrrolidine-1-sulfonyl)phenyl]acetamide](/img/structure/B3436348.png)
